
N-Glycylglycyl-5-methoxytryptamine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETAMIDE,2-(2-AMINOACETAMIDO)-N-(2-(5-METHOXYINDOL-3-YL)ETHYL)-,MONOACETATE is a complex organic compound that features a combination of acetamide, aminoacetamido, and methoxyindole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-(2-AMINOACETAMIDO)-N-(2-(5-METHOXYINDOL-3-YL)ETHYL)-,MONOACETATE typically involves multiple steps:
Formation of the Acetamide Group: This can be achieved by reacting acetic anhydride with an amine.
Introduction of the Aminoacetamido Group: This step involves the reaction of glycine or a glycine derivative with an acylating agent.
Attachment of the Methoxyindole Group: This step can be carried out by reacting 5-methoxyindole with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyindole moiety.
Reduction: Reduction reactions can target the acetamide and aminoacetamido groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the methoxyindole group.
Reduction Products: Reduced forms of the acetamide and aminoacetamido groups.
Substitution Products: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a precursor or active ingredient in drug development.
Biochemistry: As a probe or reagent in biochemical assays.
Materials Science: In the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyindole group could play a role in binding to specific sites, while the acetamide and aminoacetamido groups might influence the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyltryptophan: Similar indole structure but lacks the aminoacetamido group.
Acetylglycine: Contains the acetamide and aminoacetamido groups but lacks the indole moiety.
5-Methoxyindole-3-acetic acid: Similar indole structure with a different functional group.
Uniqueness
ACETAMIDE,2-(2-AMINOACETAMIDO)-N-(2-(5-METHOXYINDOL-3-YL)ETHYL)-,MONOACETATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.
Propiedades
Número CAS |
14369-55-2 |
|---|---|
Fórmula molecular |
C17H24N4O5 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
acetic acid;2-amino-N-[2-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C15H20N4O3.C2H4O2/c1-22-11-2-3-13-12(6-11)10(8-18-13)4-5-17-15(21)9-19-14(20)7-16;1-2(3)4/h2-3,6,8,18H,4-5,7,9,16H2,1H3,(H,17,21)(H,19,20);1H3,(H,3,4) |
Clave InChI |
NJMGGBKGESJVOH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCNC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


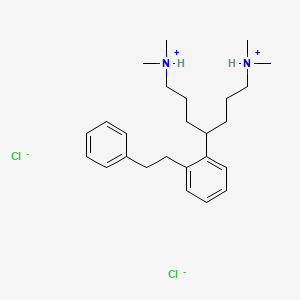

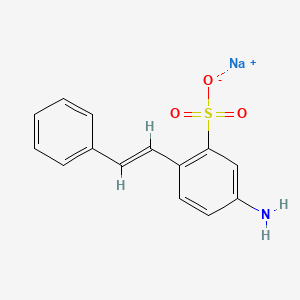



![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
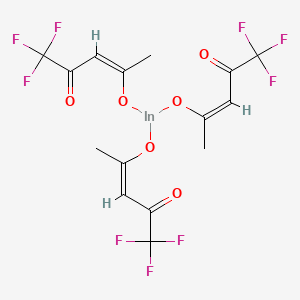
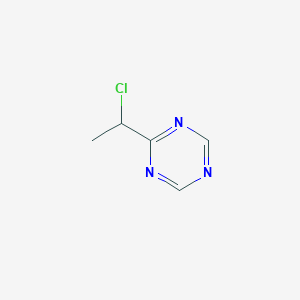
![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)
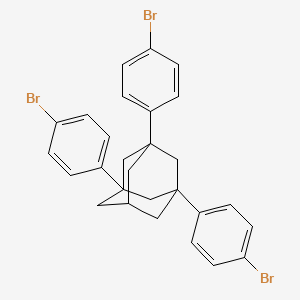
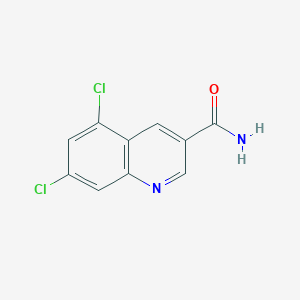
![3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B13737787.png)

